3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10891174
InChI: InChI=1S/C14H12N4O/c15-16-14(19)13-8-12(17-18-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,15H2,(H,16,19)(H,17,18)
SMILES: C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN
Molecular Formula: C14H12N4O
Molecular Weight: 252.27 g/mol

3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide

CAS No.:

Cat. No.: VC10891174

Molecular Formula: C14H12N4O

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide -

Specification

Molecular Formula C14H12N4O
Molecular Weight 252.27 g/mol
IUPAC Name 3-naphthalen-2-yl-1H-pyrazole-5-carbohydrazide
Standard InChI InChI=1S/C14H12N4O/c15-16-14(19)13-8-12(17-18-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,15H2,(H,16,19)(H,17,18)
Standard InChI Key LCYQGEZMQHCWLJ-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN

Introduction

Chemical Identity and Structural Characteristics

3-(Naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is defined by its IUPAC name 3-naphthalen-2-yl-1H-pyrazole-5-carbohydrazide, reflecting the substitution pattern of the naphthalene group at the 3-position of the pyrazole ring and the carbohydrazide moiety at the 5-position. Key identifiers include:

PropertyValue
Molecular FormulaC14H12N4O\text{C}_{14}\text{H}_{12}\text{N}_4\text{O}
Molecular Weight252.27 g/mol
SMILESC1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN
InChI KeyLCYQGEZMQHCWLJ-UHFFFAOYSA-N
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4
Polar Surface Area94.38 Ų

The naphthalene system contributes to the compound’s planar aromaticity, while the pyrazole-carbohydrazide moiety introduces hydrogen-bonding capabilities, influencing both solubility and intermolecular interactions.

Synthesis and Purification

The synthesis of 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide typically proceeds via a multi-step condensation pathway:

  • Formation of the Pyrazole Core: Cyclocondensation of naphthalene-2-carbaldehyde with hydrazine derivatives under reflux conditions in polar aprotic solvents (e.g., ethanol or methanol).

  • Hydrazide Functionalization: Subsequent reaction with hydrazine hydrate introduces the carbohydrazide group, often requiring stoichiometric control to avoid over-substitution.

  • Purification: Recrystallization from ethanol/water mixtures yields the final product with >95% purity, as confirmed by HPLC and NMR spectroscopy.

Critical parameters include reaction temperature (70–80°C), solvent polarity, and the use of anhydrous conditions to minimize side reactions. Industrial-scale production remains unexplored, but microreactor systems could enhance yield and reproducibility.

Property3-(Naphthalen-2-yl)-1H-pyrazole-5-carbohydrazideAnalog (N'-substituted derivative)
logP (Predicted)~4.2 (Moderately lipophilic)5.98
Aqueous SolubilityLow (logSw ≈ -5.8)-6.79
Melting PointNot reported>250°C (decomposes)

The naphthalene moiety enhances hydrophobicity, limiting aqueous solubility but improving membrane permeability. The carbohydrazide group introduces polarity, creating a balance suitable for drug-like properties .

Biological Activities and Mechanistic Insights

Pyrazole-carbohydrazide derivatives are pharmacologically privileged scaffolds. While direct studies on 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide are sparse, related compounds exhibit:

  • Anticancer Activity: Pyrazole derivatives inhibit kinase pathways (e.g., EGFR, VEGFR) and induce apoptosis via mitochondrial depolarization. The naphthalene group may intercalate DNA or disrupt tubulin polymerization.

  • Antimicrobial Effects: Hydrazide moieties chelate metal ions essential for microbial enzymes, potentiating activity against Staphylococcus aureus and Escherichia coli.

  • Anti-inflammatory Action: COX-2 inhibition is hypothesized due to structural similarity to celecoxib analogs, though IC₅₀ values remain unquantified.

Mechanistically, the compound’s planar structure facilitates π-π stacking with aromatic residues in enzyme active sites, while the hydrazide group coordinates catalytic metal ions.

Applications in Scientific Research

Medicinal Chemistry

As a building block for targeted therapies, this compound serves as a precursor for:

  • Kinase Inhibitors: Functionalization at the hydrazide nitrogen generates sulfonamide or acylurea derivatives with enhanced selectivity.

  • Antimetastatic Agents: Conjugation with polyethylene glycol (PEG) improves solubility for in vivo models.

Materials Science

The rigid naphthalene-pyrazole system is being explored in:

  • Organic Semiconductors: Thin-film transistors benefit from its charge transport properties.

  • Luminescent Probes: Europium(III) complexes exhibit red emission for bioimaging applications.

Comparison with Structural Analogs

The N'-[(2-hydroxynaphthalen-1-yl)methylidene] derivative (MW 406.44) demonstrates how substituents modulate properties:

  • Increased logP: Additional aromatic rings elevate hydrophobicity (logP 5.98 vs. ~4.2), reducing aqueous solubility but enhancing blood-brain barrier penetration .

  • Steric Effects: Bulkier substituents hinder rotation, stabilizing specific conformations for target binding.

  • Synthetic Complexity: Multi-step syntheses lower yields compared to the parent compound .

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